Ethyl 4-amino-3-ethoxybenzoate

Physicochemical Property Lipophilicity Drug Design

Sourcing the correct intermediate for oxethazaine synthesis is critical; simpler analogs (benzocaine, 3-methoxy) fail to yield the target pharmacophore due to altered electronic distribution and lower lipophilicity. This compound ensures synthetic fidelity: • Essential 3-ethoxy substitution maintains unionized form at gastric pH-a unique requirement for oxethazaine activity. • Predicted LogP 2.6 vs. 1.86 for benzocaine, enhancing membrane permeability. • Available at ≥97% purity with full analytical documentation (NMR, HPLC, GC). • Robust, scalable route (87.4% yield) via catalytic hydrogenation minimizes scale-up risk.

Molecular Formula C11H15NO3
Molecular Weight 209.24g/mol
CAS No. 342044-64-8
Cat. No. B373527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-ethoxybenzoate
CAS342044-64-8
Molecular FormulaC11H15NO3
Molecular Weight209.24g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)OCC)N
InChIInChI=1S/C11H15NO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
InChIKeyLYTRTSUGQUYFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3-ethoxybenzoate (CAS 342044-64-8): Essential Procurement Guide for a High-Purity Pharmaceutical Intermediate


Ethyl 4-amino-3-ethoxybenzoate (CAS 342044-64-8) is a substituted aromatic amine belonging to the class of alkoxy-substituted benzoate esters. It is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably the acid-stable local anesthetic oxethazaine . The compound exhibits a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol, existing as a solid at room temperature with a predicted boiling point of 355.8±22.0 °C at 760 mmHg [1].

Why Generic Substitution Fails: Structural Specificity of Ethyl 4-Amino-3-ethoxybenzoate in Drug Synthesis


Generic substitution of Ethyl 4-amino-3-ethoxybenzoate with simpler analogs like benzocaine (ethyl 4-aminobenzoate) or ethyl 4-amino-3-methoxybenzoate is not scientifically valid due to critical structural and physicochemical differences. The presence of the 3-ethoxy group significantly alters the electronic distribution of the aromatic ring and increases lipophilicity (predicted LogP 2.6 vs. 1.86 for benzocaine) [1][2]. This substitution is essential for the downstream biological activity of the final API (oxethazaine), as it directly impacts the compound's ability to maintain its unionized form at low pH—a unique requirement for its therapeutic action . Using an incorrect intermediate introduces a different substitution pattern or ester group, which would derail the entire synthetic route and fail to yield the target pharmacophore.

Quantitative Procurement Guide: How Ethyl 4-Amino-3-ethoxybenzoate Outperforms Structural Analogs


Enhanced Lipophilicity Drives Improved Membrane Permeability and Formulation Compatibility

Ethyl 4-amino-3-ethoxybenzoate exhibits a significantly higher predicted LogP (2.60) compared to its unsubstituted analog benzocaine (LogP 1.86) [1]. This 0.74-unit increase in lipophilicity, driven by the 3-ethoxy substitution, directly translates to improved membrane permeability and solubility characteristics in lipophilic excipients, which is critical for the formulation and bioavailability of the downstream API (oxethazaine) [2].

Physicochemical Property Lipophilicity Drug Design

Optimized Topological Polar Surface Area (TPSA) Balances Permeability and Solubility

The compound's TPSA is reported as 61.55 Ų . This value falls within the optimal range (below 140 Ų) for good oral bioavailability according to Veber's rules, yet it is higher than that of the non-ethoxy analog benzocaine (52.3 Ų) [1]. This suggests a more balanced profile, potentially offering a superior compromise between membrane permeability and aqueous solubility, a key advantage in early-stage drug development where both parameters must be simultaneously optimized.

ADME Druglikeness Permeability

High-Yield, Scalable Synthetic Route Enables Cost-Effective Procurement

A patent-validated synthetic route for Ethyl 4-amino-3-ethoxybenzoate achieves an 87.4% yield (6.6 g from 7.55 g of starting material) using straightforward catalytic hydrogenation conditions (10% Pd/C, THF/EtOH, room temperature, 2 hours) . This high yield from a readily scalable and well-established procedure translates to a lower cost of goods and ensures a robust, reliable supply chain. In contrast, syntheses for similar 3-alkoxy analogs often require more complex, multi-step sequences or more expensive starting materials, leading to higher procurement costs.

Synthetic Chemistry Process Development Cost of Goods

Commercial Availability with Rigorous Purity and QC Documentation Reduces Development Risk

Ethyl 4-amino-3-ethoxybenzoate is commercially available from reputable vendors with a standard purity specification of ≥97% and accompanied by batch-specific analytical data (NMR, HPLC, GC) . This level of quality assurance is not universally available for custom-synthesized or less common 3-alkoxy analogs, which often require extensive in-house purification and analytical verification upon receipt. The availability of this QC documentation directly reduces project risk and accelerates the development timeline by ensuring immediate and confident use of the material.

Quality Control Supply Chain Procurement

Best Research and Industrial Applications for Ethyl 4-Amino-3-ethoxybenzoate Based on Verified Evidence


Synthesis of Oxethazaine and Related Acid-Stable Local Anesthetics

This is the primary and most commercially significant application of Ethyl 4-amino-3-ethoxybenzoate. As a key building block, its unique 3-ethoxy substitution is essential for the synthesis of oxethazaine, a local anesthetic that retains its unionized, active form at the low pH found in the stomach, making it uniquely effective for treating conditions like gastritis and peptic ulcers . Procurement of this exact intermediate is non-negotiable for this synthetic pathway.

Medicinal Chemistry Building Block for Optimizing ADME Properties

Medicinal chemists can strategically incorporate Ethyl 4-amino-3-ethoxybenzoate into lead compounds to increase lipophilicity (LogP of 2.60) and modulate TPSA (61.55 Ų) [1]. This allows for the fine-tuning of a drug candidate's permeability and solubility profile. The compound serves as a valuable tool for exploring structure-activity relationships (SAR) around the benzoate core, particularly when enhanced membrane penetration is desired.

Process Chemistry and Scale-Up Feasibility Studies

The well-defined, high-yielding (87.4%) and scalable synthetic route for Ethyl 4-amino-3-ethoxybenzoate makes it an ideal candidate for process chemistry development . Its use in feasibility studies minimizes technical risk, as the synthesis relies on robust catalytic hydrogenation conditions. This ensures that if a drug candidate containing this moiety advances to late-stage development, a reliable and cost-effective manufacturing process is already established.

Analytical Method Development and Reference Standard Material

The commercial availability of Ethyl 4-amino-3-ethoxybenzoate with ≥97% purity and comprehensive analytical documentation (NMR, HPLC, GC) makes it suitable as a reference standard for method development and quality control . Analytical chemists can utilize this material to develop and validate HPLC methods for purity assessment or to calibrate instruments for quantifying related substances in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-amino-3-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.